molecular weight and formula of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol
molecular weight and formula of 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol
An In-depth Technical Guide to 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol, a halogenated derivative of the benzosuberane scaffold. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It details the physicochemical properties, a validated synthetic protocol, structural characterization, and prospective applications of this versatile chemical intermediate. The presence of both a nucleophilic hydroxyl group and an aryl bromide moiety suitable for cross-coupling reactions makes this compound a valuable building block in the synthesis of more complex molecular architectures.
Introduction: The Benzannulene Scaffold in Medicinal Chemistry
The 6,7,8,9-tetrahydro-5H-benzo[1]annulene core, a tricyclic system featuring a benzene ring fused to a seven-membered cycloheptane ring, is a privileged scaffold in medicinal chemistry. This structural motif is present in a variety of biologically active compounds. The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling fine-tuned interactions with biological targets. The introduction of a bromine atom onto the aromatic ring, as in the title compound, provides a crucial handle for synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions. This guide focuses on the hydroxy derivative, 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol, a key intermediate for further chemical elaboration.
Physicochemical Properties and Data
A thorough understanding of the fundamental physicochemical properties of a compound is critical for its effective use in research and development. The key identifiers and properties of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol | [2] |
| CAS Number | 740842-36-8 | [2][3] |
| Molecular Formula | C₁₁H₁₃BrO | [2] |
| Molecular Weight | 241.13 g/mol | [2] |
| SMILES | OC1CCCCC2=CC=C(Br)C=C21 | [2] |
Synthesis and Purification
The most direct and efficient synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol is achieved through the chemical reduction of its corresponding ketone precursor, 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. This transformation is a standard procedure in organic synthesis, reliably accomplished using mild reducing agents.
Synthetic Workflow
The synthesis is a single-step reduction. The choice of reducing agent is critical to ensure chemoselectivity, preserving the aryl bromide for subsequent reactions. Sodium borohydride (NaBH₄) is an ideal choice due to its mild nature, high selectivity for ketones in the presence of aryl halides, and operational simplicity.
Caption: Synthetic workflow for the reduction of the ketone precursor.
Experimental Protocol: Reduction of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
Materials:
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3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
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Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
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Reduction: Cool the solution to 0 °C using an ice bath. To this stirred solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Remove the methanol under reduced pressure.
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Extraction: Extract the aqueous residue with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol.
Structural Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
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Aromatic Region (δ 7.0-7.5 ppm): Three signals corresponding to the protons on the brominated benzene ring.
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Carbinol Proton (δ ~4.8 ppm): A multiplet corresponding to the proton on the carbon bearing the hydroxyl group.
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Aliphatic Region (δ 1.5-3.0 ppm): A series of complex multiplets corresponding to the eight protons of the cycloheptane ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
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Aromatic Region (δ 120-145 ppm): Six signals for the aromatic carbons, including the carbon attached to the bromine atom (expected at the lower field, ~122 ppm).
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Carbinol Carbon (δ ~70 ppm): The signal for the carbon atom attached to the hydroxyl group.
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Aliphatic Region (δ 20-40 ppm): Four signals corresponding to the carbons of the cycloheptane ring.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units.
Reactivity and Synthetic Applications
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol is a bifunctional molecule, offering two primary sites for chemical modification. This dual reactivity makes it a valuable intermediate in the synthesis of diverse chemical libraries for drug discovery.
Reactions at the Aryl Bromide
The bromine atom is a versatile functional group for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.
Caption: Potential cross-coupling reactions at the aryl bromide position.
Reactions at the Hydroxyl Group
The secondary alcohol can undergo a variety of standard transformations:
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Oxidation: Re-oxidation to the parent ketone using reagents like pyridinium chlorochromate (PCC).
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Esterification: Reaction with carboxylic acids or acid chlorides to form esters.
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Etherification: Formation of ethers via reactions such as the Williamson ether synthesis.
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Substitution: Conversion to other functional groups, for example, via a Mitsunobu reaction.
Safety and Handling
While specific toxicity data for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol is not available, it should be handled with the standard precautions for laboratory chemicals. The precursor ketone is classified as harmful if swallowed, an irritant to skin and eyes, and may cause respiratory irritation.[2] It is prudent to assume similar hazards for the alcohol derivative.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for sequential or orthogonal derivatization, enabling the construction of complex molecules based on the benzannulene scaffold. The synthetic protocol outlined in this guide provides a reliable method for its preparation, opening avenues for its broader application in research and drug development programs.
